Cas no 665018-56-4 (2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide structure](https://ja.kuujia.com/scimg/cas/665018-56-4x500.png)
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
-
- インチ: 1S/C20H23N5OS/c1-12-6-5-7-16(10-12)19-23-24-20(25(19)21)27-11-17(26)22-18-14(3)8-13(2)9-15(18)4/h5-10H,11,21H2,1-4H3,(H,22,26)
- InChIKey: IUKMQIAZDMMLHO-UHFFFAOYSA-N
- SMILES: C(NC1=C(C)C=C(C)C=C1C)(=O)CSC1N(N)C(C2=CC=CC(C)=C2)=NN=1
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2715-0132-10mg |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
665018-56-4 | 10mg |
$79.0 | 2023-09-05 | ||
Life Chemicals | F2715-0132-5μmol |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
665018-56-4 | 5μmol |
$63.0 | 2023-09-05 | ||
Life Chemicals | F2715-0132-1mg |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
665018-56-4 | 1mg |
$54.0 | 2023-09-05 | ||
Life Chemicals | F2715-0132-50mg |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
665018-56-4 | 50mg |
$160.0 | 2023-09-05 | ||
Life Chemicals | F2715-0132-30mg |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
665018-56-4 | 30mg |
$119.0 | 2023-09-05 | ||
Life Chemicals | F2715-0132-100mg |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
665018-56-4 | 100mg |
$248.0 | 2023-09-05 | ||
Life Chemicals | F2715-0132-20mg |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
665018-56-4 | 20mg |
$99.0 | 2023-09-05 | ||
Life Chemicals | F2715-0132-75mg |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
665018-56-4 | 75mg |
$208.0 | 2023-09-05 | ||
Life Chemicals | F2715-0132-20μmol |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
665018-56-4 | 20μmol |
$79.0 | 2023-09-05 | ||
Life Chemicals | F2715-0132-15mg |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
665018-56-4 | 15mg |
$89.0 | 2023-09-05 |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 関連文献
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamideに関する追加情報
Introduction to Compound with CAS No. 665018-56-4 and Product Name: 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Compound with the CAS number 665018-56-4 and the product name 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates a 1,2,4-triazole core, which is well-documented for its versatility in medicinal chemistry. Specifically, the presence of a 3-methylphenyl substituent and a sulfanyl group at the triazole ring enhances its pharmacological profile, making it a promising candidate for further investigation.
The 1,2,4-triazole scaffold is a heterocyclic compound that has been extensively studied for its biological activity. Its three-membered ring contains two nitrogen atoms and one carbon atom, which contributes to its stability and reactivity. In this particular compound, the triazole ring is linked to an acetamide moiety through a sulfanyl (-SH) bridge. This configuration introduces a polar region that can interact with biological targets, potentially modulating enzyme activity or receptor binding. The 2,4,6-trimethylphenyl group appended to the acetamide further influences the compound's physicochemical properties, including solubility and lipophilicity.
Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug discovery. The 1,2,4-triazole core has been successfully incorporated into numerous pharmacophores due to its ability to engage with biological systems in multiple ways. For instance, studies have demonstrated that triazole derivatives can act as inhibitors of various enzymes involved in metabolic pathways. The sulfanyl group in this compound adds an additional layer of complexity, as it can participate in hydrogen bonding or form disulfide bridges with biological molecules. These interactions are critical for drug efficacy and specificity.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions. The introduction of the sulfanyl group at the triazole ring necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the molecular framework efficiently. The final product's structural integrity has been confirmed through spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide detailed insights into its chemical composition.
Pharmacological evaluation of this compound has revealed intriguing properties that warrant further exploration. Preliminary in vitro studies suggest that it exhibits inhibitory activity against certain enzymes relevant to inflammatory pathways. The presence of both the 1,2,4-triazole and acetamide moieties may contribute to its ability to modulate enzyme function by interacting with specific residues within active sites. Additionally, the lipophilic nature imparted by the 2,4,6-trimethylphenyl group enhances membrane permeability, which is advantageous for oral bioavailability.
In vivo studies have also provided valuable data on the compound's behavior within biological systems. Animal models have been used to assess its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The results indicate that the compound is well-tolerated at moderate doses and exhibits a reasonable half-life, suggesting potential for therapeutic use. Furthermore, preliminary toxicology studies have not identified any significant adverse effects at tested concentrations.
The significance of this compound extends beyond its immediate pharmacological applications. Its structural features make it a versatile scaffold for derivative design and optimization. By modifying substituents such as the 3-methylphenyl group or exploring alternative linkers between functional groups, researchers can fine-tune its activity profile for specific therapeutic targets. This flexibility underscores the importance of heterocyclic compounds in drug development pipelines.
Advances in computational chemistry have further accelerated the discovery process for compounds like this one. Molecular modeling techniques allow researchers to predict binding interactions between the drug candidate and biological targets with high accuracy. These simulations can guide experimental design by identifying key residues critical for drug-receptor binding affinity. Such integrative approaches are essential for optimizing lead compounds into viable drugs.
The role of interdisciplinary collaboration cannot be overstated in modern pharmaceutical research. Chemists work in tandem with biologists and pharmacologists to translate laboratory findings into clinical applications efficiently. This collaborative effort ensures that promising compounds like this one undergo rigorous testing before entering human trials.
Future directions for research on this compound include exploring its potential as an anti-inflammatory agent or as a component in combination therapies targeting multiple disease pathways simultaneously。 The unique structural features make it an attractive candidate for further investigation across various therapeutic areas。
665018-56-4 (2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide) Related Products
- 1187561-21-2(4-Ethyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine)
- 1804848-16-5(Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate)
- 2763928-95-4(2-Azaspiro[3.5]nonane-7-carboxylic acid, ethyl ester)
- 1234692-85-3((R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid)
- 406199-75-5(<br>(6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-ac etic acid)
- 868680-03-9(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate)
- 590367-95-6(1,2,3,4-Tetra-O-benzoyl-D-glucopyranose)
- 1021226-35-6(N-benzyl-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide)
- 2138280-62-1(2-(Azepane-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid)
- 2173392-04-4((2R)-2-amino-2-(oxolan-3-yl)ethan-1-ol)




